![molecular formula C16H13N7OS B2939741 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034373-59-4](/img/structure/B2939741.png)
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N7OS and its molecular weight is 351.39. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its analogs have been researched for their potential as antibacterial agents. A study by Palkar et al. (2017) described the synthesis and spectral studies of related compounds, finding that some exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells (Palkar et al., 2017).
Photosynthetic Electron Transport Inhibitors
Compounds in the same family have been evaluated as potential inhibitors of photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened several pyrazole derivatives for their ability to interfere with light-driven reduction of ferricyanide by spinach chloroplasts, identifying compounds with inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).
Carbonic Anhydrase Inhibitors
Research by Büyükkıdan et al. (2013) explored metal complexes of related compounds for their carbonic anhydrase inhibitory properties. They found that the synthesized complexes were powerful inhibitors against human carbonic anhydrase isoenzymes, surpassing the parent ligand and the control compound acetazolamide in effectiveness (Büyükkıdan et al., 2013).
Antimycobacterial Activity
The compound's relatives have been investigated for antimycobacterial activity. Gezginci et al. (1998) synthesized pyridines and pyrazines substituted with oxadiazole and oxathiazoline and tested them against Mycobacterium tuberculosis, finding several compounds with activities surpassing pyrazinamide, a known antimycobacterial drug (Gezginci et al., 1998).
Anticancer Activities
A study by Kumar et al. (2022) on thiadiazole pyrazolene anthranilic acid derivatives, which are structurally related, revealed significant anti-inflammatory and analgesic activities, with some compounds showing notable anticancer potential (Kumar, 2022).
Antitumor Activities
Further, Allan et al. (2009) designed and synthesized a series of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting co-activator associated arginine methyltransferase 1 (CARM1), an enzyme relevant in cancer research. Their findings indicate the potential of these derivatives in inhibiting CARM1 (Allan et al., 2009).
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrazole and pyrazine ring, which are common in many biologically active compounds . These compounds often interact with various enzymes, receptors, and other proteins, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Pyrazole and pyrazine derivatives often act by binding to their target proteins and modulating their activity . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Pyrazole and pyrazine derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS/c1-23-11(7-13(20-23)15-9-17-4-5-18-15)8-19-16(24)10-2-3-12-14(6-10)22-25-21-12/h2-7,9H,8H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEFVXZAXOWHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide |
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